Cas no 204783-06-2 (8-Bromoquinoline-5-carbonitrile)
8-Bromoquinoline-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 8-Bromoquinoline-5-carbonitrile
- 5-Quinolinecarbonitrile, 8-bromo-
- 8-Bromo-5-cyanoquinoline
- AKXRRWSXYCJIHR-UHFFFAOYSA-N
- FCH1366630
- AX8333780
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- Inchi: 1S/C10H5BrN2/c11-9-4-3-7(6-12)8-2-1-5-13-10(8)9/h1-5H
- InChI Key: AKXRRWSXYCJIHR-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C2=CC=CN=C21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- XLogP3: 3
- Topological Polar Surface Area: 36.7
8-Bromoquinoline-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189008497-5g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 5g |
$2436.12 | 2023-09-02 | |
| Alichem | A189008497-10g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 10g |
$3718.50 | 2023-09-02 | |
| Alichem | A189008497-25g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 25g |
$5413.60 | 2023-09-02 | |
| Chemenu | CM227112-1g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 1g |
$712 | 2021-08-04 | |
| Chemenu | CM227112-5g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 5g |
$1870 | 2021-08-04 | |
| Chemenu | CM227112-1g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 1g |
$712 | 2023-01-02 | |
| Chemenu | CM227112-5g |
8-Bromoquinoline-5-carbonitrile |
204783-06-2 | 97% | 5g |
$1870 | 2023-01-02 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA067-100MG |
8-bromoquinoline-5-carbonitrile |
204783-06-2 | 95% | 100MG |
¥ 1,174.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA067-250MG |
8-bromoquinoline-5-carbonitrile |
204783-06-2 | 95% | 250MG |
¥ 1,881.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXA067-500MG |
8-bromoquinoline-5-carbonitrile |
204783-06-2 | 95% | 500MG |
¥ 3,135.00 | 2023-04-06 |
8-Bromoquinoline-5-carbonitrile Suppliers
8-Bromoquinoline-5-carbonitrile Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 8-Bromoquinoline-5-carbonitrile
Introduction to 8-Bromoquinoline-5-carbonitrile (CAS No. 204783-06-2)
8-Bromoquinoline-5-carbonitrile, with the chemical formula C₉H₅BrN₂, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the quinoline family, which has garnered considerable attention due to its versatile biological activities. The presence of both bromine and nitrile functional groups makes it a valuable building block for synthesizing more complex molecules, particularly in drug discovery efforts.
The chemical structure of 8-Bromoquinoline-5-carbonitrile features a quinoline core substituted at the 8-position with a bromine atom and at the 5-position with a nitrile group. This arrangement imparts unique electronic and steric properties, enabling its use in various synthetic transformations. The bromine atom, for instance, serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in medicinal chemistry.
In recent years, 8-Bromoquinoline-5-carbonitrile has been extensively studied for its potential applications in developing novel therapeutic agents. Quinoline derivatives are well-documented for their antimicrobial, antimalarial, and anticancer properties. The introduction of the nitrile group at the 5-position enhances the compound's bioactivity by influencing its interactions with biological targets. This modification has been explored in several research endeavors aimed at identifying new pharmacophores.
One notable area of research involving 8-Bromoquinoline-5-carbonitrile is its role in anticancer drug development. Studies have demonstrated that quinoline-based compounds can inhibit the growth of various cancer cell lines by targeting key molecular pathways involved in cell proliferation and survival. The bromine substituent facilitates further derivatization, allowing chemists to fine-tune the structure for improved efficacy and selectivity. Recent publications highlight the synthesis of analogs of 8-Bromoquinoline-5-carbonitrile that exhibit potent activity against tumor cells while minimizing toxicity to healthy tissues.
Another promising application is in the field of antiviral research. Quinoline derivatives have shown promise in combating viral infections by interfering with viral replication mechanisms. The nitrile group in 8-Bromoquinoline-5-carbonitrile can be further functionalized to develop molecules capable of inhibiting viral enzymes or disrupting viral assembly. Preliminary studies suggest that certain derivatives may offer significant advantages over existing antiviral agents due to their enhanced stability and bioavailability.
The agrochemical sector also benefits from the versatility of 8-Bromoquinoline-5-carbonitrile. Its structural features make it a suitable precursor for synthesizing novel pesticides and herbicides. By leveraging its reactivity, researchers have developed compounds that exhibit effective pest control while maintaining environmental safety. This aligns with global efforts to develop sustainable agricultural practices that minimize ecological impact.
Synthetic methodologies for preparing 8-Bromoquinoline-5-carbonitrile have been refined over time, enabling scalable production for industrial applications. Traditional approaches often involve multi-step reactions starting from readily available quinoline precursors. Advances in catalytic systems have streamlined these processes, reducing reaction times and improving yields. Such innovations are crucial for making complex molecules more accessible to pharmaceutical companies and academic researchers alike.
The future prospects of 8-Bromoquinoline-5-carbonitrile are vast, driven by ongoing discoveries in medicinal chemistry and materials science. As computational methods improve, virtual screening techniques are being employed to identify new derivatives with enhanced properties. These high-throughput approaches complement traditional synthetic strategies, accelerating the discovery pipeline.
In conclusion,8-Bromoquinoline-5-carbonitrile (CAS No. 204783-06-2) is a versatile compound with significant potential across multiple domains of chemical research. Its unique structural features and reactivity make it an indispensable tool for developing new drugs, pesticides, and advanced materials. Continued exploration into its applications will undoubtedly yield further breakthroughs, reinforcing its importance in modern science.
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